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molecular formula C13H13NO2 B1345503 4-Methoxy-alpha-pyridylbenzyl alcohol CAS No. 27805-39-6

4-Methoxy-alpha-pyridylbenzyl alcohol

Cat. No. B1345503
M. Wt: 215.25 g/mol
InChI Key: OQFKODRWEHYZQP-UHFFFAOYSA-N
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Patent
US03985887

Procedure details

To one mole of butyl lithium (15% in hexane) at -40° C under nitrogen is added gradually a solution of 142 g (0.9 mol) of 2-bromopyridine in 340 ml. of ether, maintaining the temperature below -40° C. After stirring for 15 minutes at this temperature, a solution of 122 g (0.9 mol) of 4-methoxybenzaldehyde in 250 ml of ether is added, with the temperature below -15° C. The reaction mixture is stirred for 40 minutes at this temperature, quenched in 1.5 l ice water. The solid is filtered and washed with cold ether to give 4-methoxyphenyl-2-pyridylcarbinol, m.p. 126°-130° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1>CCOCC>[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[OH:20])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
142 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 40 minutes at this temperature
Duration
40 min
CUSTOM
Type
CUSTOM
Details
quenched in 1.5 l ice water
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with cold ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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